

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)Cycloclavine

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Compound of Interest		
Compound Name:	Cycloclavine	
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Introduction

(+)-Cycloclavine is a unique, cyclopropanated ergot alkaloid first isolated in 1969 from the seeds of Ipomoea hildebrandtii.[1][2][3] As a member of the clavine class of ergot alkaloids, it possesses a complex pentacyclic structure that has garnered significant interest from the scientific community.[4] This technical guide provides a comprehensive overview of the chemical structure and absolute stereochemistry of (+)-Cycloclavine, including quantitative structural data, detailed experimental protocols for its characterization, and an elucidation of its stereochemical configuration.

Chemical Structure

The systematic IUPAC name for (+)-**Cycloclavine** is (1aS,3aR,9bS)-1a,3-Dimethyl-1a,2,3,3a,4,6-hexahydro-1H-cyclopropa[c]indolo[4,3-ef]indole.[2] Its molecular formula is C₁₆H₁₈N₂, with a molar mass of 238.33 g/mol .[2] The structure is characterized by a rigid pentacyclic core that includes an indole moiety, a piperidine ring, and a distinctive cyclopropane ring fused to the ergoline framework.

The Simplified Molecular-Input Line-Entry System (SMILES) notation for (+)-Cycloclavine is: C[C@]12C[C@@]13--INVALID-LINK--N(C2)C.



Visualization of the Chemical Structure of (+)-Cycloclavine

Caption: 2D representation of the chemical structure of (+)-Cycloclavine.

Stereochemistry

(+)-**Cycloclavine** possesses three contiguous stereocenters, two of which are quaternary carbons within the cyclopropane ring. The absolute configuration of these stereocenters is crucial for its biological activity. The systematic IUPAC name designates the stereochemistry as (1aS,3aR,9bS).

A detailed analysis of each stereocenter according to the Cahn-Ingold-Prelog (CIP) priority rules is as follows:

- C-1a (S configuration):
 - Priority 1: C-9b (part of the indole ring system).
 - Priority 2: C-1 (part of the cyclopropane ring).
 - Priority 3: The methyl group (-CH₃).
 - Priority 4: C-2 (part of the piperidine ring). Viewing the molecule with the lowest priority group (C-2) pointing away, the sequence from priority 1 to 3 is counter-clockwise, hence the S configuration.
- C-3a (R configuration):
 - Priority 1: N-3 (part of the piperidine ring).
 - Priority 2: C-9b (part of the indole ring system).
 - Priority 3: C-4.
 - Priority 4: C-2. Viewing the molecule with the lowest priority group (C-2) pointing away, the sequence from priority 1 to 3 is clockwise, hence the R configuration.



- C-9b (S configuration):
 - Priority 1: C-3a.
 - Priority 2: C-9a (part of the indole ring).
 - Priority 3: C-1a.
 - Priority 4: Hydrogen atom (implied). Viewing the molecule with the lowest priority group (Hydrogen) pointing away, the sequence from priority 1 to 3 is counter-clockwise, hence the S configuration.

Quantitative Structural Data

Crystallographic data provides precise measurements of bond lengths and angles, offering insight into the molecule's three-dimensional conformation. The following data is derived from X-ray crystallographic analysis of a closely related synthetic intermediate of (±)-cycloclavine, as detailed in the supporting information of Petronijevic and Wipf (2011). While the complete CIF file for (+)-Cycloclavine itself is not publicly available, this data provides a close approximation of its structural parameters.



Bond/Angle	Atoms Involved	Value (Å or °)
Bond Lengths		
C1-C1a	C-C	~1.52
C1-C2	C-C	~1.51
C1a-C2	C-C	~1.54
C1a-C9b	C-C	~1.53
C1a-C(Me)	C-C	~1.51
N3-C3a	N-C	~1.47
C3a-C9b	C-C	~1.55
Bond Angles		
C1-C1a-C2	C-C-C	~59.8
C1a-C1-C2	C-C-C	~60.1
C1-C2-C1a	C-C-C	~60.1
C(Me)-C1a-C9b	C-C-C	~118.5
N3-C3a-C9b	N-C-C	~110.2

Note: These values are illustrative and based on a synthetic precursor. Actual values for (+)-**Cycloclavine** may vary slightly.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.

¹H NMR (700 MHz, CDCl₃) δ (ppm): 7.92 (bs, 1H), 7.15 (d, J = 8.4 Hz, 1H), 7.10 (app t, J = 7.7 Hz, 1H), 6.91 (s, 1H), 6.84 (d, J = 7.0 Hz, 1H), 3.17 (d, J = 9.1 Hz, 1H), 3.15 (dd, J = 14.0, 4.2 Hz, 1H), 2.79 (dd, J = 11.2, 3.5 Hz, 1H), 2.61 (t, J = 12.6 Hz, 1H), 2.42 (d, J = 8.4 Hz, 1H), 2.37 (s, 3H), 1.70 (s, 3H), 1.61 (d, J = 2.8 Hz, 1H), 0.46 (d, J = 3.5 Hz, 1H).



¹³C NMR (125 MHz, CDCl₃) δ (ppm): 135.4, 133.5, 128.7, 122.9, 118.1, 113.2, 110.3, 107.9, 69.6, 65.6, 39.9, 34.3, 27.8, 24.9, 24.2, 16.5.

Experimental Protocols Isolation of (+)-Cycloclavine from Ipomoea hildebrandtii Seeds

The following is a generalized protocol for the extraction and isolation of ergot alkaloids from morning glory seeds, adapted for (+)-**Cycloclavine**.

- Grinding: A known mass of Ipomoea hildebrandtii seeds is finely ground to a powder using a mortar and pestle or a mechanical grinder.
- Defatting: The ground seed material is defatted by extraction with a non-polar solvent such as hexane or petroleum ether for several hours in a Soxhlet apparatus. This step removes oils and other lipids that can interfere with subsequent extractions.

Alkaloid Extraction:

- The defatted seed powder is air-dried and then macerated with a mixture of methanol and aqueous ammonia (e.g., 9:1 v/v) for 24-48 hours with occasional shaking. The basic conditions ensure that the alkaloids are in their free base form, which is more soluble in organic solvents.
- The mixture is filtered, and the filtrate is collected. The extraction process is repeated two
 more times with fresh solvent to ensure complete extraction of the alkaloids.
- Solvent Evaporation: The combined filtrates are concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude extract.
- Acid-Base Extraction (Purification):
 - The crude extract is dissolved in a 1% aqueous solution of tartaric acid.
 - This acidic aqueous solution is then washed with a non-polar organic solvent like diethyl ether or chloroform to remove any remaining non-alkaloidal impurities. The aqueous layer containing the protonated alkaloids is retained.



- The aqueous layer is then made alkaline (pH 9-10) by the dropwise addition of a concentrated ammonium hydroxide solution.
- The free-base alkaloids are then extracted from the basified aqueous solution with several portions of chloroform or a chloroform/isopropanol mixture.
- Final Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude alkaloid mixture can be further purified by column chromatography on silica gel or alumina, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC), and those containing (+)-Cycloclavine are combined and evaporated to yield the purified compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of purified (+)-Cycloclavine is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[5]
- ¹H NMR Data Acquisition:
 - A standard single-pulse experiment is performed on a high-field NMR spectrometer (e.g.,
 500 MHz or higher).
 - Typical acquisition parameters include a spectral width of 12-15 ppm, an acquisition time
 of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-32 scans.[5]
- ¹³C NMR Data Acquisition:
 - A standard proton-decoupled ¹³C experiment is performed.
 - Typical acquisition parameters include a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.[5]
- Data Processing: The raw data (Free Induction Decay) is processed by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

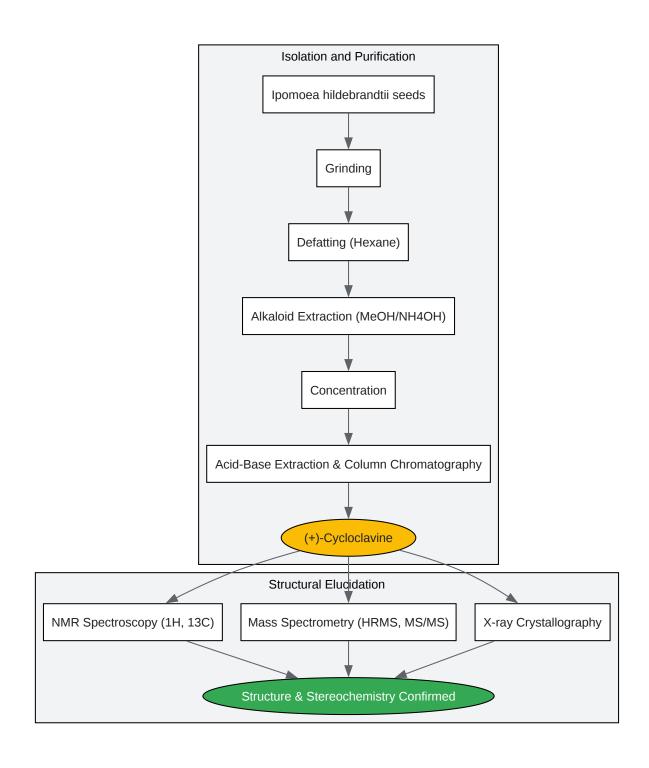


Mass Spectrometry

- Sample Preparation: A dilute solution of (+)-**Cycloclavine** is prepared in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI) is used.
- Data Acquisition: The sample is introduced into the mass spectrometer, and data is acquired in positive ion mode. The exact mass of the molecular ion ([M+H]+) is measured to confirm the elemental composition.
- Tandem Mass Spectrometry (MS/MS): To obtain structural information, the molecular ion is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides characteristic fingerprints that can be used for structural confirmation.[6][7]

Experimental Workflow





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Caption: Workflow for the isolation and structural elucidation of (+)-Cycloclavine.



Conclusion

(+)-**Cycloclavine** stands out as a structurally intricate natural product with a unique chemical architecture. This guide has provided a detailed examination of its chemical structure, with a particular focus on its defining stereochemistry. The presented quantitative data and experimental protocols offer a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in the further study and potential applications of this fascinating ergot alkaloid. The complex stereochemistry and rigid conformational framework of (+)-**Cycloclavine** make it an intriguing scaffold for the design of novel therapeutic agents.

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